1-(2-Cyanophenyl)piperazine

概述

描述

2-哌嗪-1-基苯甲腈是一种属于哌嗪衍生物类的化合物。哌嗪衍生物以其广泛的生物学和药理学活性而闻名。 该化合物以其哌嗪环连接到苯甲腈基团而著称,使其成为各种化学和生物学应用中的多功能分子 .

准备方法

合成路线和反应条件: 2-哌嗪-1-基苯甲腈的合成通常涉及在特定条件下哌嗪与苯甲腈的反应。一种常见的方法包括用锍盐环化1,2-二胺衍生物。 在 DBU 存在下,(S,S)-N,N’-双诺酰二胺与二苯基乙烯基锍三氟甲磺酸盐之间的反应产生受保护的哌嗪,这些哌嗪可以进一步脱保护以产生所需的化合物 .

工业生产方法: 2-哌嗪-1-基苯甲腈的工业生产通常涉及使用类似的合成路线进行大规模反应,但这些路线经过优化以获得更高的产量和纯度。 在工业环境中,使用连续流动反应器和先进的纯化技术,例如快速柱层析很常见 .

化学反应分析

反应类型: 2-哌嗪-1-基苯甲腈经历各种化学反应,包括:

氧化: 该化合物可以使用常见的氧化剂进行氧化。

还原: 还原反应可以使用诸如氢化锂铝之类的还原剂进行。

常见试剂和条件:

氧化: 高锰酸钾或过氧化氢。

还原: 氢化锂铝或硼氢化钠。

取代: 卤代烷或磺酰氯在碱性条件下.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生哌嗪 N-氧化物,而取代反应可能会将各种官能团引入哌嗪环 .

科学研究应用

Pharmaceutical Development

1-(2-Cyanophenyl)piperazine is primarily used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists, which are crucial for regulating metabolism and appetite . The compound's ability to act as a selective antagonist for certain receptors suggests its potential use in treating psychiatric disorders, particularly those related to neurotransmitter imbalances such as anxiety and depression .

Anticancer Research

Recent studies have highlighted the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. For instance, research indicates that compounds with piperazine cores can induce apoptosis in liver cancer cells through both intrinsic and extrinsic pathways . The ability to selectively target cancer cells while sparing normal cells positions this compound as a promising candidate for anticancer drug development.

Neuropharmacology

The interactions of this compound with serotonin and dopamine receptors have been explored, indicating its potential role in modulating mood regulation pathways . This aligns with the broader interest in piperazines as they are frequently found in drugs targeting G-protein-coupled receptors (GPCRs), which represent significant targets for therapeutic interventions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a novel piperazine derivative, demonstrating significant cytotoxicity against liver cancer cell lines with an IC50 value indicating effective suppression of cell proliferation. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential of piperazine derivatives in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another investigation into the receptor binding profiles of piperazines revealed that compounds like this compound could interact effectively with serotonin receptors, suggesting their role in developing antidepressants or anxiolytics .

作用机制

2-哌嗪-1-基苯甲腈的作用机制,特别是在其作为 HCV 进入抑制剂的作用中,涉及靶向 HCV E1 蛋白。这种相互作用抑制病毒进入宿主细胞,从而阻止感染。 该化合物的高效性主要归因于其对病毒进入阶段的抑制作用 .

类似化合物:

2-(4-芳基哌嗪-1-基甲基)苯甲腈: 另一种具有类似抗病毒特性的哌嗪衍生物。

2-(哌嗪-1-基硫代)苯甲腈: 以其独特的含硫结构而闻名.

3-(哌嗪-1-基)-1,2-苯并噻唑: 一种结构修饰的衍生物,具有潜在的生物活性.

独特性: 2-哌嗪-1-基苯甲腈以其与 HCV E1 蛋白的特定相互作用而脱颖而出,使其成为抗病毒治疗的有希望的候选药物。 它在经历各种化学反应中的多功能性也增加了它的独特性 .

相似化合物的比较

2-(4-Arylpiperazin-1-yl)methyl)benzonitrile: Another piperazine derivative with similar antiviral properties.

2-(Piperazin-1-ylthio)benzonitrile: Known for its unique sulfur-containing structure.

3-(Piperazin-1-yl)-1,2-benzothiazole: A structurally modified derivative with potential biological activities.

Uniqueness: 2-Piperazin-1-yl-benzonitrile stands out due to its specific interaction with the HCV E1 protein, making it a promising candidate for antiviral therapy. Its versatility in undergoing various chemical reactions also adds to its uniqueness .

生物活性

1-(2-Cyanophenyl)piperazine (CPP) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of CPP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

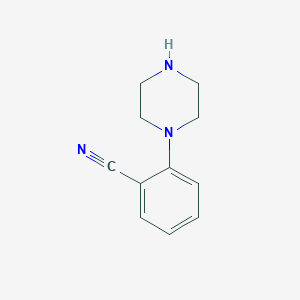

This compound has the following chemical structure:

This structure features a piperazine ring substituted with a cyanophenyl group, which is crucial for its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of CPP. In vitro assays demonstrated that CPP exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the effectiveness of several piperazine derivatives, CPP showed an IC50 value of 24.5 µM against MCF-7 breast cancer cells and 30.2 µM against HeLa cervical cancer cells .

The mechanism by which CPP exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, CPP has been shown to inhibit the NF-κB pathway, which is often upregulated in cancer cells. This inhibition leads to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells .

Neuropharmacological Effects

CPP also exhibits notable neuropharmacological activity. It acts as a selective antagonist for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This property suggests potential applications in treating mood disorders and anxiety . Animal studies have indicated that CPP administration leads to anxiolytic effects, as evidenced by reduced anxiety-like behaviors in rodent models .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological properties, CPP has demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that CPP inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests that CPP could be explored further as a potential antimicrobial agent.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of CPP derivatives for their anticancer properties. The researchers synthesized several analogs and tested their efficacy against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 24.5 |

| HeLa | 30.2 | |

| A549 | 28.0 |

The results indicated that modifications to the piperazine ring could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Study 2: Neuropharmacological Assessment

In a behavioral study assessing the anxiolytic effects of CPP, rodents treated with varying doses of CPP showed a significant decrease in anxiety-like behavior compared to control groups. The findings were quantified using the elevated plus maze test:

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Low Dose (10 mg/kg) | 45 |

| High Dose (20 mg/kg) | 60 |

These results support the hypothesis that CPP may have therapeutic potential for anxiety disorders .

属性

IUPAC Name |

2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRICBZWJFIRJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370994 | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111373-03-6 | |

| Record name | N-(2-Cyanophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。